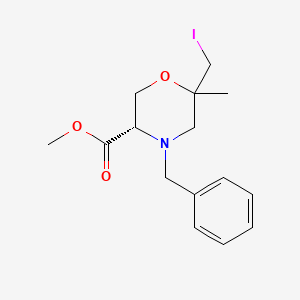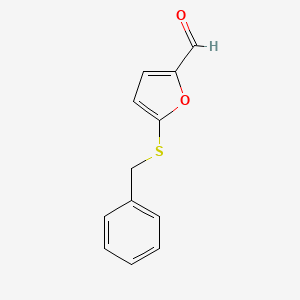
(3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate is a complex organic compound with the molecular formula C15H20INO3 It is characterized by the presence of a morpholine ring substituted with benzyl, iodomethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Benzyl and Methyl Groups: Benzyl and methyl groups are introduced through alkylation reactions using benzyl halides and methyl halides, respectively.
Iodomethylation: The iodomethyl group is introduced through a halogen exchange reaction, where a suitable precursor is treated with iodine or an iodine-containing reagent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
(3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
(3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl and methyl groups may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 4-benzyl-6-methylmorpholine-3-carboxylate: Lacks the iodomethyl group, which may result in different reactivity and applications.
Benzyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate: Contains a benzyl group instead of a methyl group, which may affect its chemical properties and biological activity.
Uniqueness
The presence of the iodomethyl group in (3S)-Methyl 4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate makes it unique compared to similar compounds. This group can participate in specific chemical reactions, such as nucleophilic substitution, which can be exploited in various applications.
特性
分子式 |
C15H20INO3 |
|---|---|
分子量 |
389.23 g/mol |
IUPAC名 |
methyl (3S)-4-benzyl-6-(iodomethyl)-6-methylmorpholine-3-carboxylate |
InChI |
InChI=1S/C15H20INO3/c1-15(10-16)11-17(8-12-6-4-3-5-7-12)13(9-20-15)14(18)19-2/h3-7,13H,8-11H2,1-2H3/t13-,15?/m0/s1 |
InChIキー |
XVOZHFDPRUOZBG-CFMCSPIPSA-N |
異性体SMILES |
CC1(CN([C@@H](CO1)C(=O)OC)CC2=CC=CC=C2)CI |
正規SMILES |
CC1(CN(C(CO1)C(=O)OC)CC2=CC=CC=C2)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bis[1-amino-3-(furan-2-yl)propyl] oxalate](/img/structure/B11819039.png)
![[5-(2-Bromophenoxy)-1-(pyridin-2-ylmethylamino)pentyl] 2,2,2-trifluoroacetate](/img/structure/B11819052.png)
![N,N-bis[(1R)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11819054.png)






![3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-](/img/structure/B11819104.png)

